molecular formula C20H42O2 B023735 1,2-Eicosanediol CAS No. 39825-93-9

1,2-Eicosanediol

Cat. No.: B023735
CAS No.: 39825-93-9
M. Wt: 314.5 g/mol
InChI Key: KUWCMTFKTVOJID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Eicosanediol: is an organic compound with the molecular formula C20H42O2 . It is a type of glycol, specifically a long-chain fatty alcohol, characterized by the presence of two hydroxyl groups located at the first and second carbon atoms of the eicosane chain. This compound is known for its antifoaming properties and is used in various industrial applications, including cosmetics and detergents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Eicosanediol can be synthesized through the reduction of eicosane-1,2-dione using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent like tetrahydrofuran or ethanol at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of eicosane-1,2-dione. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1,2-Eicosanediol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form eicosane-1,2-dione using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form eicosane using strong reducing agents.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or acids.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.

Major Products:

Scientific Research Applications

1,2-Eicosanediol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Eicosanediol involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The hydroxyl groups allow it to form hydrogen bonds with other molecules, influencing membrane fluidity and permeability. It can also act as a substrate for enzymes that catalyze the oxidation and reduction of fatty alcohols, thereby playing a role in metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 1,2-Eicosanediol is unique due to its specific positioning of hydroxyl groups, which imparts distinct chemical and physical properties. Its long aliphatic chain makes it particularly useful in applications requiring hydrophobicity and compatibility with lipid environments.

Properties

IUPAC Name

icosane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)19-21/h20-22H,2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWCMTFKTVOJID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70960389
Record name Icosane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39825-93-9
Record name 1,2-Eicosanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39825-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arachidyl glycol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039825939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Icosane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Icosane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.661
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARACHIDYL GLYCOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L26F8X2O47
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Eicosanediol
Reactant of Route 2
Reactant of Route 2
1,2-Eicosanediol
Reactant of Route 3
Reactant of Route 3
1,2-Eicosanediol
Reactant of Route 4
Reactant of Route 4
1,2-Eicosanediol
Reactant of Route 5
Reactant of Route 5
1,2-Eicosanediol
Reactant of Route 6
1,2-Eicosanediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.